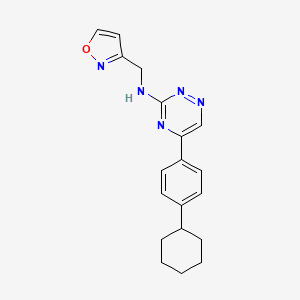
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine, commonly known as CTZ, is a chemical compound that has been studied for its potential use as a therapeutic agent. CTZ belongs to the class of triazine-based compounds and has been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of CTZ is not fully understood, but it has been suggested that CTZ may act as an inhibitor of the NF-κB pathway. The NF-κB pathway is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
CTZ has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, CTZ has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. CTZ has also been found to exhibit antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTZ in lab experiments is its low toxicity. CTZ has been found to have low acute toxicity in rats and mice. However, one limitation of using CTZ in lab experiments is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for further research on CTZ. One area of research could be the development of CTZ derivatives with improved solubility and potency. Another area of research could be the investigation of the potential use of CTZ in combination with other therapeutic agents for the treatment of inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTZ and its potential targets in the NF-κB pathway.
Synthesemethoden
The synthesis of CTZ involves the reaction of 4-cyclohexylbenzaldehyde with hydroxylamine hydrochloride to form 4-cyclohexylbenzaldoxime. The oxime is then treated with chloroacetonitrile and potassium carbonate to form 4-cyclohexylphenylacetonitrile. The nitrile group is then reduced to the amine using lithium aluminum hydride. The resulting amine is then reacted with 3-isoxazolylmethyl chloride and sodium hydride to form CTZ.
Wissenschaftliche Forschungsanwendungen
CTZ has been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, CTZ was found to reduce inflammation in the paw edema model. CTZ has also been studied for its potential use as an antitumor agent. In a study conducted on human breast cancer cells, CTZ was found to inhibit cell proliferation and induce apoptosis.
Eigenschaften
IUPAC Name |
5-(4-cyclohexylphenyl)-N-(1,2-oxazol-3-ylmethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-13-21-23-19(22-18)20-12-17-10-11-25-24-17/h6-11,13-14H,1-5,12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJYXDRQBMWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN=NC(=N3)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)
![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)
![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)
